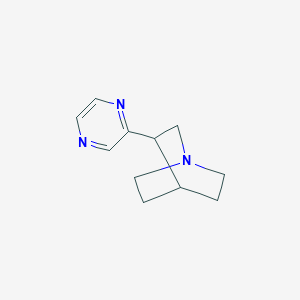

2-(3-Quinuclidinyl)pyrazine

Description

Contextualization within Pyrazine (B50134) Chemistry and Heterocyclic Compounds

Pyrazines are a class of nitrogen-containing heterocyclic compounds, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. This arrangement makes the pyrazine ring a weaker base compared to its isomers, pyrimidine (B1678525) and pyridazine (B1198779). In medicinal chemistry, the pyrazine nucleus is a common structural motif found in numerous biologically active compounds. Current time information in Bangalore, IN.acs.org Its ability to participate in hydrogen bonding and other non-covalent interactions, while maintaining a degree of metabolic stability, makes it a valuable component in drug design. Current time information in Bangalore, IN. Pyrazine derivatives have been investigated for a wide array of pharmacological activities. acs.org

The other key component of the molecule, quinuclidine (B89598) (1-azabicyclo[2.2.2]octane), is a bridged bicyclic amine. Its rigid, cage-like structure is a crucial feature, as it restricts conformational flexibility. This rigidity is highly advantageous in the design of receptor ligands, as it can lead to higher binding affinity and selectivity by presenting a well-defined orientation of functional groups to the receptor's binding site.

Historical Evolution of Quinuclidine-Based Ligands Targeting Muscarinic Receptors

The exploration of quinuclidine-based structures as ligands for muscarinic acetylcholine (B1216132) receptors (mAChRs) has a rich history. These receptors are pivotal in the central and peripheral nervous systems, and their dysfunction is implicated in various disorders. nih.gov Early research in the mid-20th century identified that the quinuclidine scaffold could mimic the spatial arrangement of acetylcholine, the endogenous ligand for mAChRs.

A landmark compound in this area is 3-Quinuclidinyl benzilate (QNB), a potent, non-selective muscarinic antagonist. The high affinity of QNB made it an essential tool for the characterization and structural studies of muscarinic receptors. nih.gov However, the lack of subtype selectivity in early ligands led to significant side effects, driving research towards the development of more specific agonists and antagonists. The goal was to target specific mAChR subtypes (M1-M5) to achieve therapeutic benefits while minimizing undesirable effects. mdpi.com

This quest led to the synthesis of a vast number of quinuclidine derivatives, where the ester group found in classic anticholinergics was replaced with various bioisosteres, including heterocyclic rings like oxadiazoles (B1248032) and pyrazines. researcher.life Researchers hypothesized that these heterocyclic moieties could act as effective hydrogen bond acceptors, a key interaction for agonist activity at muscarinic receptors. researcher.life This strategy aimed to create compounds that could penetrate the central nervous system and display high efficacy, particularly at cortical M1 receptors, a key target for potential cognitive enhancement. researcher.life

Current Research Landscape and Emerging Significance of 2-(3-Quinuclidinyl)pyrazine

The synthesis and evaluation of this compound and its analogs represent a logical progression in the development of muscarinic agonists. Research has focused on understanding how the pyrazine ring, as a bioisosteric replacement for an ester group, influences muscarinic receptor affinity and efficacy. nih.gov

Studies involving a series of quinuclidinyl- and azanorbornyl-pyrazine derivatives have provided significant insights. nih.gov The synthesis of these compounds has been achieved through methods such as the reaction of lithiated pyrazines with azabicyclic ketones. nih.gov Subsequent pharmacological evaluation has centered on their activity at cortical muscarinic receptors. nih.gov

Research findings indicate that the unsubstituted pyrazine ring attached to a bicyclic amine core can lead to potent muscarinic agonism. nih.gov For instance, the analog of this compound in the azanorbornane series was identified as one of the most potent and efficacious centrally active muscarinic agonists known at the time of its study. nih.gov

In direct studies, this compound itself was shown to have a notable affinity for muscarinic receptors and to function as a partial agonist. The data below summarizes key findings from in vitro studies on this compound and a close analog.

| Compound | Binding Affinity (pIC50) vs [3H]-Oxotremorine-M | Functional Efficacy (% Carbachol max) |

|---|---|---|

| This compound | 6.61 | 56 (Partial Agonist) |

| 2-(exo-1-Azabicyclo[2.2.1]hept-3-yl)pyrazine | 7.70 | 96 (Full Agonist) |

Data sourced from a study on quinuclidinyl- and (1-azanorbornyl)pyrazine derivatives. nih.gov

The data demonstrates that while this compound is a potent ligand, the seemingly minor structural change of using an azanorbornane core instead of a quinuclidine core results in a significant increase in both binding affinity and functional efficacy, elevating the compound from a partial to a full agonist. nih.gov Further structure-activity relationship studies have explored substitutions on the pyrazine ring. Generally, substitution on the pyrazine ring of these bicyclic amine derivatives leads to a decrease in agonist efficacy. nih.gov

The significance of this compound and its analogs lies in the detailed understanding they provide for the rational design of novel muscarinic receptor modulators. They serve as important chemical tools for probing the structure and function of these receptors and as foundational scaffolds for developing potential therapeutic agents. The exploration of such compounds continues to be an active area of research, aiming to refine subtype selectivity and optimize pharmacological profiles. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C11H15N3 |

|---|---|

Molecular Weight |

189.26 g/mol |

IUPAC Name |

3-pyrazin-2-yl-1-azabicyclo[2.2.2]octane |

InChI |

InChI=1S/C11H15N3/c1-5-14-6-2-9(1)10(8-14)11-7-12-3-4-13-11/h3-4,7,9-10H,1-2,5-6,8H2 |

InChI Key |

JNCZFHRKMBPTOW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2CCC1C(C2)C3=NC=CN=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 3 Quinuclidinyl Pyrazine and Its Analogues

Established Synthetic Routes for Quinuclidinylpyrazine Core Structures

The synthesis of the fundamental 2-(3-Quinuclidinyl)pyrazine scaffold has been approached through several strategic routes, primarily focusing on the efficient coupling of the pyrazine (B50134) and quinuclidine (B89598) moieties.

Strategic Functionalization of Pyrazine Rings via Lithiation and Coupling Reactions

A primary strategy for constructing the this compound core involves the functionalization of the pyrazine ring through lithiation, creating a nucleophilic pyrazinyl species that can react with an appropriate quinuclidine electrophile. This method often begins with a halogenated pyrazine, such as 2-iodopyrazine, which can undergo lithium-halogen exchange to form a lithiated pyrazine intermediate.

This lithiated species is then reacted with an azabicyclic ketone, like 3-quinuclidinone. The subsequent nucleophilic addition of the lithiated pyrazine to the ketone functionality of the quinuclidine precursor yields a tertiary alcohol. This intermediate alcohol is then subjected to a two-step sequence of chlorination followed by reduction to arrive at the final this compound product. The chlorination step, often carried out with thionyl chloride, converts the hydroxyl group into a more reactive leaving group, which is then removed through a reduction process, typically catalytic hydrogenation. acs.org

Table 1: Key Intermediates in the Lithiation and Coupling Strategy

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product |

|---|---|---|---|

| 2-Iodopyrazine | 2-Lithiopyrazine | 2-(3-hydroxy-3-quinuclidinyl)pyrazine | This compound |

Integration of the Quinuclidine Moiety through Azabicyclic Ketone Reactions

The reaction of lithiated pyrazines with azabicyclic ketones, specifically 3-quinuclidinone, is a cornerstone in the synthesis of the this compound core. The nucleophilic attack of the pyrazinyl anion at the carbonyl carbon of 3-quinuclidinone forms a stable carbon-carbon bond, effectively integrating the two heterocyclic systems. acs.org This addition reaction is typically performed at low temperatures to control the reactivity of the organolithium species. The resulting tertiary alcohol is a critical intermediate that bridges the pyrazine and quinuclidine components. acs.org

The subsequent conversion of this alcohol to the final product through chlorination and reduction is a robust and widely applicable method. The choice of reducing agent and reaction conditions can be optimized to ensure high yields and purity of the desired this compound. acs.org

Utilization of Lithium Enolates with 2-Chloropyrazines in Synthesis

An alternative and effective synthetic approach involves the reaction of the lithium enolate of an azabicyclic ester with a 2-chloropyrazine. This methodology reverses the roles of the nucleophile and electrophile compared to the lithiated pyrazine route. Here, the quinuclidine moiety, in the form of a lithium enolate derived from an appropriate ester, acts as the nucleophile. acs.org

This enolate then displaces the chlorine atom on the 2-chloropyrazine through a nucleophilic aromatic substitution mechanism. The resulting product is an ester-substituted quinuclidinylpyrazine. The synthesis is completed by hydrolysis of the ester group followed by decarboxylation to yield the target this compound. acs.org This method offers a different strategic advantage, particularly when substituted 2-chloropyrazines are more readily available or when the desired substitution pattern on the pyrazine ring is more amenable to this approach.

Chemical Derivatization and Scaffold Modifications

Once the core this compound scaffold is synthesized, further chemical derivatization and modifications can be explored to investigate structure-activity relationships and optimize biological properties.

Exploration of Substituent Effects on the Pyrazine Ring

The introduction of various substituents onto the pyrazine ring of the this compound structure has been a key area of investigation. By preparing a series of analogues with different functional groups at various positions of the pyrazine ring, researchers can probe the electronic and steric effects of these substituents on the molecule's properties. acs.org

For instance, the synthesis of derivatives with substituents at the 3, 5, and 6-positions of the pyrazine ring allows for a systematic exploration of how these modifications influence biological activity. The synthetic strategies described above, such as starting with appropriately substituted 2-iodopyrazines or 2-chloropyrazines, are readily adaptable for the creation of these derivatized analogues. acs.org

Table 2: Examples of Substituted this compound Analogues

| Substituent Position | Example Substituent |

|---|---|

| 3-position | Methyl, Chloro |

| 5-position | Methyl, Chloro |

Stereoselective Synthesis of this compound Isomers

The quinuclidine moiety in this compound contains a chiral center at the 3-position. Consequently, the compound can exist as a racemic mixture of (R)- and (S)-enantiomers. The stereoselective synthesis of individual isomers is of significant interest, as different enantiomers often exhibit distinct pharmacological profiles.

The synthesis of optically pure isomers can be achieved by employing chiral starting materials or by utilizing stereoselective reactions. For example, starting with enantiomerically pure (R)- or (S)-3-quinuclidinone in the synthetic routes described earlier would lead to the corresponding chiral this compound isomers. Furthermore, chromatographic separation of the racemic mixture using chiral stationary phases is another common method to obtain the individual enantiomers. The absolute stereochemistry of the separated isomers can then be determined using techniques such as X-ray crystallography or by comparison with standards of known configuration.

Bioisosteric Approaches in Pyrazine-Quinuclidine Hybrid Design

Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design of new compounds. It involves the substitution of a functional group, atom, or molecule fragment with another that possesses similar physical, chemical, and electronic properties, with the goal of creating a new molecule that has similar or improved biological properties. nih.govnih.gov This approach is particularly valuable for modifying a lead compound to enhance its activity, selectivity, or pharmacokinetic profile, or to reduce its toxicity. researchgate.net

In the context of pyrazine-quinuclidine hybrids, the pyrazine ring serves as a crucial pharmacophore. Bioisosteric replacement of the pyrazine moiety with other heteroaromatic systems is a key strategy to explore the structure-activity relationships (SAR) of these compounds. The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, and their relative positions are critical for receptor binding. Changing the heteroaromatic core can modulate these interactions, as well as influence properties like lipophilicity and metabolic stability.

Research into muscarinic agonists has explored the replacement of the pyrazine ring in quinuclidinyl-based compounds with other diazine systems, such as pyrimidine (B1678525) and pyridazine (B1198779). These studies provide valuable insights into the structural requirements for biological activity. It was observed that moving the position of the nitrogen atoms, as in the pyrimidine and pyridazine analogues, led to a significant decrease in muscarinic activity, highlighting the optimal arrangement of the pyrazine nitrogens for this specific target. acs.org

| Parent Scaffold | Bioisosteric Replacement | Resulting Analogue Scaffold | Impact on Muscarinic Activity |

|---|---|---|---|

| Quinuclidinyl-Pyrazine | Pyrazine → Pyrimidine | Quinuclidinyl-Pyrimidine | Significant loss of activity acs.org |

| Quinuclidinyl-Pyrazine | Pyrazine → Pyridazine | Quinuclidinyl-Pyridazine | Significant loss of activity acs.org |

Advanced Synthetic Strategies and Optimization for Yield and Purity

The synthesis of complex heterocyclic compounds like this compound often requires multi-step procedures. Traditional methods can sometimes be limited by harsh reaction conditions, low yields, and the generation of significant waste. Consequently, the development of advanced synthetic strategies that improve efficiency, yield, and purity, while adhering to the principles of green chemistry, is a major focus of modern organic synthesis. nih.gov

Several advanced methodologies are applicable to the synthesis of pyrazine-quinuclidine hybrids and their analogues. These include catalytic C-H activation, dehydrogenative coupling reactions, and multi-component reactions (MCRs).

Catalytic and Coupling Reactions: Modern cross-coupling reactions provide powerful tools for constructing the pyrazine core or attaching the quinuclidinyl moiety. For instance, nickel-catalyzed Kumada-Corriu cross-coupling has been used to synthesize trisubstituted pyrazines in high yield (90%). mdpi.com Palladium-catalyzed cascade reactions of aminoacetonitriles with arylboronic acids also offer an efficient route to unsymmetrically substituted pyrazines. organic-chemistry.org These methods often proceed under milder conditions than classical approaches and offer greater functional group tolerance.

Dehydrogenative Coupling: This strategy represents an atom-economical and environmentally benign approach to forming N-heterocycles. nih.gov The use of earth-abundant metal catalysts, such as manganese pincer complexes, to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines is a notable advancement. nih.gov These reactions generate only water and hydrogen gas as byproducts. Optimization of such reactions involves screening catalyst loading, temperature, and reaction time to maximize yield. nih.gov

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. distantreader.org This approach offers significant advantages, including high atom economy, simplified purification procedures, and the rapid generation of molecular diversity. distantreader.orgmdpi.com The development of MCRs for the synthesis of pyrazine and quinoxaline derivatives is an active area of research, with the potential to streamline the synthesis of complex structures like this compound. distantreader.org

| Synthetic Strategy | Catalyst/Reagents | Key Features | Potential Advantages for Pyrazine-Quinuclidine Synthesis |

|---|---|---|---|

| Nickel-Catalyzed Cross-Coupling | Nickel catalyst, Grignard reagent | Forms C-C bonds with high efficiency; reported yields up to 90% for substituted pyrazines. mdpi.com | High yield, functional group tolerance. |

| Palladium-Catalyzed Cascade Reaction | Palladium(II) catalyst, arylboronic acids | Involves C-C coupling followed by intramolecular C-N bond formation. organic-chemistry.org | Efficient construction of unsymmetrical pyrazines. |

| Manganese-Catalyzed Dehydrogenative Coupling | Manganese pincer complex | Atom-economical, forms H₂ and H₂O as byproducts. nih.gov | Environmentally friendly ("green") synthesis. |

| Multi-Component Reactions (MCRs) | Various (e.g., organocatalysts) | Combines 3+ components in one pot; high atom economy and efficiency. distantreader.orgmdpi.com | Rapid assembly of complex core structures, operational simplicity. |

Molecular Pharmacology and Receptor Interaction Studies

Muscarinic Receptor Binding Profiles of 2-(3-Quinuclidinyl)pyrazine and its Analogues

The initial characterization of the interaction of this compound and its analogues with muscarinic receptors involves determining their binding affinities and selectivity for the five receptor subtypes (M1-M5).

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. In the context of muscarinic receptors, these assays often involve the use of a radiolabeled antagonist, such as [3H]quinuclidinyl benzilate ([3H]QNB) or [3H]N-methylscopolamine ([3H]NMS), to label the receptors in a given tissue or cell preparation. The affinity of an unlabeled compound, such as this compound, is then determined by its ability to compete with the radioligand for binding to the receptor. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors.

| Compound Class | General Finding |

| Quinuclidinyl Pyrazine (B50134) Derivatives | Demonstrated high affinity for cortical muscarinic receptors in competitive binding assays. nih.gov |

| Substituted Pyrazinylazacycles | Modifications to the pyrazine ring and azacycle influence binding affinity. nih.gov |

The five subtypes of muscarinic receptors (M1-M5) are expressed in different tissues and mediate distinct physiological functions. Therefore, the development of subtype-selective ligands is a major goal in muscarinic pharmacology. The selectivity of a compound is determined by comparing its binding affinity across the five receptor subtypes.

For the pyrazinylquinuclidine class of compounds, research has indicated the potential for achieving subtype selectivity. For example, the [3-(hexyloxy)pyrazinyl]-quinuclidine analogue has been shown to be a functionally selective M1 agonist. nih.gov This selectivity is attributed to additional binding interactions between the hexyloxy side chain and the M1 receptor that are not present in the unsubstituted pyrazinylquinuclidine. nih.gov Studies on 3-(3-substituted-pyrazinyl)-1,2,5,6-tetrahydro-1-methylpyridines, which are structurally related to the quinuclidine (B89598) pyrazines, also highlight the importance of substituents on the pyrazine ring for M1 agonist activity. drugbank.com

| Compound/Analogue Class | Receptor Subtype Selectivity | Key Findings |

| [3-(hexyloxy)pyrazinyl]-quinuclidine | Functionally selective for M1 | The hexyloxy side chain provides additional binding interactions at the M1 receptor. nih.gov |

| 3-(3-substituted-pyrazinyl)-1,2,5,6-tetrahydro-1-methylpyridines | M1 agonist activity | The nature of the substituent on the pyrazine ring influences M1 selectivity. drugbank.com |

Functional Characterization of Receptor Activation by this compound

Beyond binding affinity, it is crucial to characterize the functional activity of a compound at the receptor. This involves determining whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (produces a submaximal response).

Studies on pyrazine-based muscarinic ligands have primarily focused on their agonistic properties. The unsubstituted pyrazine moiety in the azanorbornane series of compounds, which are structurally similar to the quinuclidinyl pyrazines, has been associated with optimal muscarinic agonist activity. nih.govscispace.com In the case of pyrazinylazacycles, the introduction of a [3-(hexyloxy)pyrazinyl] group to a quinuclidine scaffold resulted in a functionally selective M1 agonist. nih.gov This suggests that the this compound core structure is conducive to muscarinic agonism, and that substitutions on the pyrazine ring can modulate both potency and efficacy. The functional activity of these compounds is often assessed in isolated tissue preparations, such as the rabbit vas deferens for M1 activity and guinea pig atria for M2 activity. drugbank.com

Muscarinic receptors are G-protein coupled receptors (GPCRs), and their activation leads to the modulation of various intracellular signaling pathways. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.

While direct studies on the G-protein coupling of this compound are limited, the functional data on its analogues provide insights into its likely signaling mechanisms. For instance, the M1-selective agonism of the [3-(hexyloxy)pyrazinyl]-quinuclidine suggests that this compound, and likely the parent this compound, can activate the Gq/11 signaling cascade in cells expressing the M1 receptor. nih.gov Recent research has also explored the design of M2-biased compounds by modifying a thiophene-based muscarinic agonist with a quinuclidine moiety, indicating that the quinuclidine structure can influence G-protein selectivity. nih.gov

Ligand-Receptor Interaction Dynamics and Conformational Studies

Understanding the molecular interactions between a ligand and its receptor is essential for rational drug design. Conformational studies and molecular modeling provide insights into the binding mode of a ligand and the conformational changes it induces in the receptor upon binding.

Studies on 3-substituted derivatives of quinuclidinyl- and (1-azanorbornyl)pyrazine derivatives have provided evidence for a preferred conformation for optimal muscarinic activity. nih.govscispace.com For related 3-pyrazinyl-1,2,5,6-tetrahydro-1-methylpyridines, computational studies have been used to propose a three-dimensional model for the M1-activating pharmacophore. drugbank.com These models suggest that the electrostatic potential over the nitrogen atoms of the pyrazine ring and the energetically favorable conformers for rotation around the bond connecting the azacycle and the pyrazine ring are critical for M1 efficacy. drugbank.com These findings are likely translatable to the interaction of this compound with muscarinic receptors, where the orientation of the quinuclidine and pyrazine rings within the receptor's binding pocket would be a key determinant of its pharmacological activity.

Structure Activity Relationship Sar and Ligand Design Principles

Quantitative Structure-Activity Relationship (QSAR) Models for Quinuclidinylpyrazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. For pyrazine (B50134) derivatives, various QSAR models have been developed to predict activities ranging from antiproliferative effects to odor properties. nih.govnih.gov These studies often employ methods like multiple linear regression (MLR) and artificial neural networks (ANN) to establish these correlations. semanticscholar.org

While specific QSAR models exclusively for 2-(3-Quinuclidinyl)pyrazine derivatives targeting muscarinic receptors are not extensively detailed in the available literature, the principles from studies on other pyrazine derivatives are applicable. These models typically use a range of molecular descriptors, which are numerical values that describe the chemical and physical properties of a molecule.

Commonly Used Molecular Descriptors in Pyrazine QSAR Models:

Electronic Descriptors: These relate to the electronic structure of the molecule, such as NBO (natural bond orbitals) charges, dipole moments, and electron affinities. semanticscholar.org The electron density of nitrogen atoms in the pyrazine ring is a key factor. nih.gov

Topological Descriptors: These describe the connectivity and shape of the molecule.

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap can indicate a molecule's reactivity. semanticscholar.org

For instance, a QSAR study on pyrazine derivatives as antiproliferative agents demonstrated a high correlation between experimental and predicted activity, validating the quality of the derived models. nih.govsemanticscholar.org Such studies highlight that both electronic and topological features contribute significantly to the biological activity of pyrazine compounds. nih.gov The application of these methodologies to quinuclidinylpyrazine derivatives could yield predictive models to guide the synthesis of new compounds with optimized muscarinic activity.

Identification of Key Pharmacophoric Elements for Muscarinic Receptor Binding and Activation

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For this compound and its analogs acting on muscarinic receptors, several key pharmacophoric elements have been identified.

The essential components for muscarinic agonism generally include:

A Basic Nitrogen Atom: The nitrogen in the quinuclidine (B89598) ring is crucial. It is typically protonated at physiological pH, allowing it to form an ionic bond with a conserved aspartate residue in the binding site of muscarinic receptors.

A Hydrogen Bond Acceptor: The nitrogen atoms of the pyrazine ring serve as hydrogen bond acceptors, interacting with specific residues in the receptor. The magnitude of the electrostatic potential over these nitrogen atoms has been correlated with M1 efficacy in related compounds. drugbank.com

A Hydrophobic Moiety: The bicyclic structure of the quinuclidine ring provides a necessary hydrophobic component that interacts with non-polar regions of the receptor binding pocket.

Studies on related pyrazinyl-tetrahydropyridines have led to the development of three-dimensional pharmacophore models for M1 receptor activation. drugbank.com These models help in understanding the spatial arrangement of these key features required for productive receptor interaction. Moving the nitrogen atoms within the aromatic ring, for example, from a pyrazine to a pyrimidine (B1678525) or pyridazine (B1198779), results in a significant loss of muscarinic activity, highlighting the precise geometric requirements of the pharmacophore. nih.govscispace.com

Influence of Molecular Geometry and Stereochemistry on Biological Activity

The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, plays a pivotal role in its biological activity. mdpi.comresearchgate.net For this compound derivatives, these factors are critical determinants of their affinity and efficacy at muscarinic receptors.

Furthermore, the relative orientation of the quinuclidine and pyrazine rings is crucial. Studies on 3-substituted derivatives have provided insights into the preferred conformation of these ligands for optimal muscarinic activity. nih.govscispace.com The energetically favorable conformers for rotation around the bond connecting the two ring systems can be influenced by substituents on the pyrazine ring. drugbank.com This conformational preference dictates how well the pharmacophoric elements align with their complementary interaction points within the receptor's binding site. Molecular modeling has been used to shed light on the structural and stereochemical requirements for efficient interaction and covalent binding to target enzymes. nih.gov

Rational Design Strategies for Enhanced Receptor Subtype Specificity and Efficacy

Rational drug design aims to develop new compounds with improved therapeutic properties based on an understanding of the SAR. For this compound derivatives, a key goal is to enhance selectivity for specific muscarinic receptor subtypes (M1-M5) to maximize therapeutic effects while minimizing side effects.

Several strategies have been explored:

Substitution on the Pyrazine Ring: Introducing substituents at different positions on the pyrazine ring is a primary strategy. For example, chloro-substitution has been shown to produce a derivative with functional selectivity for M1, M2, and M3 subtypes. rsc.org Substitution at the C6 position can lead to ligands with increased affinity but reduced efficacy. nih.govscispace.com

Modification of the Aromatic Heterocycle: While replacing the pyrazine ring with pyrimidine or pyridazine leads to a loss of activity, more subtle modifications could fine-tune selectivity. nih.govscispace.com For instance, in related series, replacing pyrazine with 1,2,5-thiadiazole (B1195012) has been a successful strategy in developing M1-selective agonists like Xanomeline (B1663083). nih.gov

Bioisosteric Replacement: This involves substituting parts of the molecule with other chemical groups that have similar physical or chemical properties. This can alter potency, selectivity, and metabolic stability.

The data below illustrates how modifications to the pyrazine ring affect muscarinic receptor activity.

| Compound Modification | Observed Effect on Muscarinic Activity | Reference |

|---|---|---|

| Unsubstituted Pyrazine (in azanorbornane series) | Optimal muscarinic agonist activity | nih.govscispace.com |

| Substitution at C6 of Pyrazine Ring | Increased affinity, reduced efficacy | nih.govscispace.com |

| Chloro-substitution on Pyrazine Ring | Partial agonist character, functional selectivity at M1, M2, M3 subtypes | rsc.org |

| Replacement of Pyrazine with Pyrimidine/Pyridazine | Significant loss of muscarinic activity | nih.govscispace.com |

These rational design strategies, informed by SAR and computational modeling, are essential for the development of novel quinuclidinylpyrazine derivatives with tailored pharmacological profiles for specific therapeutic applications.

Pre Clinical in Vitro and in Vivo Pharmacological Investigations

Cellular and Tissue-Based Assays of 2-(3-Quinuclidinyl)pyrazine Activity

In vitro studies are fundamental in determining the specific molecular targets of a compound and its functional effects at the cellular level. For this compound, these assays have focused on its interaction with cholinergic receptors.

The initial characterization of this compound and related compounds involves determining their binding affinity and selectivity for different receptor subtypes. Given its structural similarity to other quinuclidine-based molecules that interact with the cholinergic system, research has primarily focused on muscarinic acetylcholine (B1216132) receptors (mAChRs).

Studies on analogous compounds, such as 3-quinuclidinyl benzilate (QNB), have utilized receptor expression systems to probe interactions with high precision. nih.govnih.gov These systems, often employing cells transfected to express specific receptor subtypes (M1-M5), allow for detailed binding assays. For instance, competitive binding studies with radiolabeled ligands like [3H]QNB are used to determine the affinity (Ki) of a test compound for each receptor subtype. While specific binding data for this compound is not extensively published, the pyrazinyl-tetrahydropyridine class of compounds, which shares structural motifs, was designed to achieve selectivity for the M1 muscarinic receptor subtype. nih.gov It is therefore hypothesized that this compound also exhibits a strong affinity for muscarinic receptors, with potential selectivity for the M1 and/or M4 subtypes, which are key targets for cognitive enhancement.

| Receptor Subtype | Binding Affinity (Ki) | Rationale |

|---|---|---|

| M1 | High | Primary target for cognitive effects; related pyrazinyl compounds show M1 selectivity. nih.gov |

| M2 | Moderate to Low | Selectivity against M2 is often desired to avoid cardiac side effects. |

| M3 | Moderate to Low | Selectivity against M3 is sought to minimize peripheral effects (e.g., smooth muscle contraction). |

| M4 | High | A target for neurological and psychiatric disorders; often co-targeted with M1. nih.gov |

| M5 | Moderate | Role in the CNS is less characterized, but may be involved in dopamine (B1211576) release. |

Beyond simple binding, functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator. These assays are conducted in primary cell cultures or isolated tissues that endogenously express the target receptors. A key functional assay for muscarinic agonists is the measurement of phosphoinositide (PI) hydrolysis. Activation of M1 and M3 receptors, which are Gq-coupled, stimulates this signaling pathway.

Studies of established muscarinic agonists like xanomeline (B1663083) have demonstrated robust stimulation of in vivo PI hydrolysis, an effect that is blocked by muscarinic antagonists. nih.gov It is anticipated that this compound, if acting as an M1/M4 agonist, would similarly enhance PI turnover in relevant cell lines (e.g., CHO or HEK cells expressing the M1 receptor) and in brain tissue preparations from preclinical species.

Pharmacological Efficacy in Relevant Animal Models

Following in vitro characterization, the efficacy of this compound is assessed in animal models that mimic aspects of human diseases, particularly those involving cognitive deficits.

A primary application for central-acting muscarinic modulators is the treatment of cognitive impairment in conditions like Alzheimer's disease. Therefore, neurobehavioral assessments in rodents are a cornerstone of preclinical evaluation. Standard paradigms include the Morris water maze for spatial learning and memory, and the passive avoidance task for fear-based learning and memory.

The effects of cholinergic antagonists like QNB are well-documented in these models, where they reliably induce cognitive deficits. nih.gov Conversely, a muscarinic agonist like this compound would be expected to reverse such deficits. For example, in a scopolamine-induced amnesia model, the compound would be evaluated for its ability to restore performance in these learning and memory tasks. Studies on other cholinomimetics, such as cotinine, have shown improvements in working memory in both normal and cognitively impaired animal models. nih.gov

| Animal Model | Behavioral Paradigm | Expected Effect of this compound |

|---|---|---|

| Rodent (Rat/Mouse) | Morris Water Maze | Improved spatial learning; reversal of scopolamine-induced deficits in finding the hidden platform. |

| Rodent (Rat/Mouse) | Passive Avoidance Task | Increased latency to enter the dark chamber, indicating improved memory of the aversive stimulus. |

| Non-human Primate | Delayed Match-to-Sample | Improved performance on tasks of working memory and attention. |

To understand how this compound exerts its effects, mechanistic studies in animal brain regions are conducted. These may involve ex vivo analysis of brain tissue after systemic administration of the compound. Techniques like microdialysis can be used to measure neurotransmitter levels in specific brain regions, such as the hippocampus and prefrontal cortex, which are critical for cognition. An M1 agonist would be expected to increase acetylcholine release in these areas. Furthermore, in vivo competition studies using radiolabeled tracers can confirm target engagement in the brain. nih.gov

Comparative Analysis with Established Cholinergic Modulators in Pre-clinical Settings

To contextualize the pharmacological profile of this compound, it is compared with well-characterized cholinergic modulators. Key comparators include the non-selective agonist pilocarpine, the M1/M4-preferring agonist xanomeline, and the non-selective antagonist QNB.

| Compound | Primary Mechanism | Key Preclinical Findings | Noted Limitations |

|---|---|---|---|

| Pilocarpine | Non-selective Muscarinic Agonist | Robustly stimulates salivary and other secretions; induces seizures at high doses. | Significant peripheral side effects (SLUDGE syndrome). |

| Xanomeline | M1/M4-Preferring Agonist | Effectively stimulates in vivo PI hydrolysis; shows efficacy in models of psychosis and cognition. nih.gov | Some gastrointestinal side effects observed in clinical trials. |

| 3-Quinuclidinyl benzilate (QNB) | Non-selective Muscarinic Antagonist | Reliably impairs acquisition of learning and memory in animal models. nih.gov | Used as a research tool to induce cognitive deficits, not for therapy. |

| This compound | Presumed M1/M4-Preferring Agonist | Hypothesized to improve cognitive performance with a favorable selectivity profile. | Full preclinical profile is not yet publicly detailed. |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to forecast the binding mode and affinity of a small molecule ligand to the binding site of a target protein. For pyrazine-containing compounds, molecular docking studies have been instrumental in understanding their interactions with various protein targets, such as histone deacetylases (HDACs) and bacterial enzymes. nih.govnih.gov

In studies involving pyrazine-based HDAC inhibitors, docking simulations have revealed key interactions within the enzyme's active site. researchgate.net For instance, the pyrazine (B50134) moiety can participate in crucial π-π stacking interactions with aromatic residues like phenylalanine and histidine, anchoring the inhibitor within the binding pocket. researchgate.net Furthermore, hydrogen bonds and metal coordination with the catalytic zinc ion are frequently observed, contributing significantly to the binding affinity. researchgate.netmdpi.com The binding energies, typically reported in kcal/mol, provide a quantitative measure of the predicted affinity, allowing for the ranking of different analogues. nih.gov

A representative summary of interactions for a pyrazine-based ligand docked into a protein active site is presented below:

| Interaction Type | Interacting Residue(s) | Distance (Å) |

| Hydrogen Bond | Asp101, His143 | 2.8, 3.1 |

| π-π Stacking | Phe152, Tyr197 | 3.5 - 4.5 |

| Metal Coordination | Zn2+ | 2.2 - 2.5 |

This table is illustrative and represents typical interactions observed in molecular docking studies of pyrazine derivatives.

Molecular Dynamics Simulations of 2-(3-Quinuclidinyl)pyrazine Binding and Conformational Changes

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are employed to assess the stability of the docked complex, observe conformational changes in both the ligand and the protein, and calculate binding free energies.

For pyrazine derivatives, MD simulations have been used to confirm the stability of binding modes predicted by docking. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored throughout the simulation. A stable RMSD profile suggests that the ligand remains securely bound in the active site. These simulations can also reveal the role of water molecules in mediating ligand-protein interactions and provide insights into the flexibility of different regions of the binding pocket. The conformational stability of pyrazine compounds when bound to proteins like human serum albumin (HSA) has been investigated, showing how these interactions can be maintained over time. semanticscholar.org

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. d-nb.info DFT calculations are particularly useful for determining the electronic properties and reactivity of a molecule. For pyrazine and its derivatives, DFT has been applied to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, dipole moment, and electrostatic potential. researchgate.netiiste.org

These calculated parameters provide insights into the molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. researchgate.net The HOMO-LUMO gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net Fukui functions, derived from DFT, can be used to predict the local reactivity of different atoms within the molecule, identifying sites susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

Below is a table summarizing typical electronic properties calculated for a pyrazine derivative using DFT:

| Property | Calculated Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Dipole Moment (Debye) | 2.1 |

These values are representative and can vary depending on the specific pyrazine derivative and the level of theory used in the calculation.

Virtual Screening and Library Design for Novel Analogues with Optimized Profiles

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov Starting with a core scaffold like this compound, virtual screening can be used to explore vast chemical spaces for novel analogues with potentially improved properties. wuxibiology.com

The process often begins with the creation of a virtual combinatorial library. nih.gov This involves defining a common core structure (the scaffold) and attaching various chemical groups (R-groups) at specified substitution points. Millions of virtual compounds can be generated in this way. wuxibiology.com This library is then subjected to a hierarchical screening process. nih.gov This may involve initial filtering based on physicochemical properties (e.g., molecular weight, lipophilicity) to ensure drug-likeness, followed by ligand-based or structure-based virtual screening methods. researchgate.net

Structure-based virtual screening, which relies on molecular docking, is particularly powerful when the three-dimensional structure of the target protein is known. nih.gov The entire virtual library can be docked into the active site of the target, and the compounds are ranked based on their predicted binding affinities. arxiv.org The top-ranking "hits" can then be synthesized and subjected to experimental testing, significantly accelerating the discovery of new lead compounds. researchgate.net

Analytical Methodologies for Characterization and Quantification of 2 3 Quinuclidinyl Pyrazine

Chromatographic Methods for Separation and Identification

Chromatography is fundamental to the analysis of 2-(3-Quinuclidinyl)pyrazine, providing the necessary separation from impurities, metabolites, or matrix components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like this compound. The methodology for pyrazine (B50134) derivatives typically involves reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For a basic compound such as this compound, a buffered mobile phase is often used to ensure consistent ionization state and achieve symmetrical peak shapes. Detection is commonly performed using a Diode Array Detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). Quantitative analysis is achieved by comparing the peak area of the analyte to that of a calibration curve constructed from reference standards google.commdpi.com.

Table 1: Representative HPLC Method Parameters for Pyrazine Derivative Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol |

| Gradient | Gradient elution, starting with a higher percentage of A, increasing B |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 5 - 20 µL |

| Detector | Diode Array Detector (DAD) or Mass Spectrometry (MS) |

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. vscht.cz For this compound, the sample is first vaporized in a heated injector and then separated as it passes through a capillary column. unodc.org The choice of column, typically a nonpolar or medium-polarity column like a 5% phenyl-substituted polysiloxane, is critical for resolving the analyte from other volatile components. unodc.org

Following separation, the compound enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected, providing a unique mass spectrum that serves as a chemical fingerprint for identification. researchgate.net This method is highly specific and allows for unambiguous identification by comparing the obtained spectrum with reference libraries. researchgate.netvscht.cz

Table 2: Typical GC-MS Operating Conditions for Pyrazine Analysis

| Parameter | Condition |

| GC Column | 5% Phenyl / 95% Methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium, constant flow (e.g., 1.0 - 1.5 mL/min) |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temp 100°C, ramp at 10°C/min to 280°C, hold for 5-10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Transfer Line Temp | 280 - 290 °C |

| Ion Source Temp | 200 - 230 °C |

| Mass Scan Range | 40 - 450 amu |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive confirmation of the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity, while Mass Spectrometry (MS) confirms the molecular weight and offers clues about the structure through fragmentation analysis.

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, a detailed map of the molecule's carbon-hydrogen framework can be constructed. tsijournals.com

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyrazine ring and the quinuclidine (B89598) cage. The chemical shifts (δ) of the pyrazine protons are expected in the aromatic region (typically δ 8.0-9.0 ppm), while the protons of the aliphatic quinuclidine ring would appear upfield. researchgate.net The splitting patterns (multiplicity) of these signals provide information about neighboring protons. Similarly, the ¹³C NMR spectrum would show unique resonances for each carbon atom in the molecule, with the pyrazine carbons appearing at lower field (higher ppm) than the quinuclidine carbons. rsc.orgnih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine C2 | - | ~155 |

| Pyrazine C3 | ~8.5 (d) | ~143 |

| Pyrazine C5 | ~8.6 (d) | ~145 |

| Pyrazine C6 | ~8.4 (dd) | ~142 |

| Quinuclidine C3 (CH) | ~3.5 (m) | ~40 |

| Quinuclidine C2/C4 (CH) | ~3.0-3.2 (m) | ~50 (bridgehead), ~25-30 (others) |

| Quinuclidine CH₂ groups | ~1.5-2.2 (m) | ~20-28 |

Note: These are estimated values based on typical shifts for pyrazine and quinuclidine moieties. Actual experimental values may vary.

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk For structural elucidation, it provides the exact molecular weight of the compound, confirming its elemental composition. The molecular formula of this compound is C₁₁H₁₅N₃, corresponding to a monoisotopic mass of approximately 189.1266 Da. High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The pattern of these fragment ions provides valuable structural information. wikipedia.org For this compound, fragmentation would likely involve the quinuclidine ring system, which is a common fragmentation pathway for such structures, as well as cleavage of the bond connecting the pyrazine and quinuclidine rings. chemguide.co.ukmiamioh.edu

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value (m/z) |

| Molecular Formula | C₁₁H₁₅N₃ |

| Exact Mass | 189.1266 |

| Molecular Ion [M+H]⁺ | 190.1344 |

| Key Fragment Ion 1 | ~124 (Loss of C₄H₇N from quinuclidine ring) |

| Key Fragment Ion 2 | ~95 (Pyrazine-CH₂⁺ fragment) |

| Key Fragment Ion 3 | ~81 (Quinuclidine ring fragment) |

Note: Fragmentation is dependent on ionization technique and energy. These values represent plausible fragments under Electron Ionization (EI).

Bioanalytical Approaches for Pre-clinical Sample Analysis

The quantification of this compound in biological matrices such as plasma, serum, or urine is essential for preclinical pharmacokinetic and toxicokinetic studies. wum.edu.pl These analyses require highly sensitive and selective methods to measure low concentrations of the analyte in a complex biological environment. uab.edu Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of quantitative bioanalysis. bioanalysis-zone.com

A typical bioanalytical workflow involves sample preparation to isolate the analyte and remove interferences, followed by LC-MS/MS analysis. nih.gov Sample preparation often utilizes protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govnih.gov SPE is particularly effective for cleaning up complex samples and concentrating the analyte.

The LC-MS/MS system is typically operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the protonated molecular ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored by the second mass analyzer. lcms.cz This highly specific detection method provides excellent sensitivity and minimizes interference from the biological matrix. nih.gov The method must be fully validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability. wum.edu.pl

Table 5: Outline of a Bioanalytical LC-MS/MS Method for Pre-clinical Samples

| Step | Description |

| Biological Matrix | Rat or mouse plasma |

| Sample Preparation | Solid-Phase Extraction (SPE) using a C18 or mixed-mode cation exchange cartridge. |

| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) with a reversed-phase C18 column for rapid separation. |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. |

| Ionization | Electrospray Ionization (ESI) in positive ion mode. |

| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. |

| Quantification | An internal standard (e.g., a stable isotope-labeled version of the analyte) is used for accurate quantification. |

| Validation | Method validated for linearity, accuracy, precision, selectivity, recovery, and stability as per ICH M10 guidelines. wum.edu.pl |

Development and Validation of LC-MS/MS Methods for Biological Matrices

The development of a robust LC-MS/MS method for this compound requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. Given the structural similarity of this compound to other quinuclidinyl-containing compounds, methodologies established for those analogues, such as 3-quinuclidinyl benzilate, can serve as a strong foundation.

Method Development:

Sample Preparation: The primary goal of sample preparation is to extract this compound from the biological matrix (e.g., plasma, urine) and remove potential interferences. Solid-phase extraction (SPE) is a commonly employed technique for compounds of this nature. A C18 stationary phase can be effective for extracting the analyte from the matrix. The process typically involves conditioning the SPE cartridge, loading the pre-treated sample, washing away interferences, and finally eluting the analyte with an appropriate organic solvent.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used for separation. A C18 analytical column is a suitable choice, providing good retention and separation of the analyte from endogenous matrix components. A gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) allows for efficient separation and peak shaping.

Mass Spectrometric Detection: Detection is achieved using a tandem mass spectrometer, typically a triple quadrupole instrument, equipped with an electrospray ionization (ESI) source operating in positive ion mode. The basic nitrogen atoms in the quinuclidine and pyrazine rings are readily protonated, making positive ESI a suitable ionization technique. The method utilizes multiple reaction monitoring (MRM) for quantification, which enhances selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. A stable isotope-labeled version of this compound would be the ideal internal standard.

Method Validation:

A comprehensive validation process is essential to ensure the reliability and reproducibility of the bioanalytical method. nalam.cagmp-compliance.org The validation is performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA). iqvia.com Key validation parameters include:

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. gmp-compliance.org This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.

Accuracy and Precision: The accuracy of the method is the closeness of the measured value to the nominal concentration, while precision describes the degree of scatter between a series of measurements. gmp-compliance.org These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates on different days. nalam.canih.gov

Calibration Curve and Linearity: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. gmp-compliance.org It should be prepared in the same biological matrix as the study samples and typically includes a blank, a zero sample, and at least six non-zero concentration standards. The linearity of the curve is assessed by the correlation coefficient (r²).

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. researchgate.net

Stability: The stability of the analyte is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. nalam.canih.gov

The following tables present illustrative data for a hypothetical validated LC-MS/MS method for this compound in human plasma.

Table 1: Calibration Curve Parameters

| Parameter | Value |

|---|---|

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 0.1 ng/mL |

Table 2: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |

|---|---|---|---|---|---|

| LLOQ | 0.1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |

| Low | 0.3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| Medium | 10 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

Derivatization Strategies for Enhanced Detection Sensitivity

For certain applications requiring ultra-low detection limits, derivatization can be employed to enhance the analyte's properties for analysis. nih.gov The goal of derivatization is to modify the analyte to improve its chromatographic behavior, increase its ionization efficiency in the mass spectrometer, or both. nih.gov

For this compound, the tertiary amine of the quinuclidine ring is a potential site for derivatization. While the basic nitrogens are generally amenable to positive mode ESI, derivatization can introduce a permanently charged moiety or a group with very high proton affinity, leading to a significant increase in signal intensity. researchgate.net

One potential strategy involves the reaction of the tertiary amine with an alkyl chloroformate, such as ethyl chloroformate or propyl chloroformate. scielo.org.za This reaction leads to the formation of a carbamate derivative. This derivatization can enhance the analyte's response in the mass spectrometer. While this reaction can sometimes lead to the displacement of a group attached to the nitrogen, it is a viable strategy for enhancing sensitivity. scielo.org.za

Reaction Scheme:

The tertiary amine of the quinuclidine moiety of this compound can react with an alkyl chloroformate (e.g., R-O-CO-Cl) to form a positively charged carbamate derivative. This derivatization can lead to improved chromatographic properties and increased ionization efficiency.

The derivatization procedure would need to be optimized, including the choice of reagent, reaction time, temperature, and pH. A subsequent sample clean-up step would be necessary to remove excess derivatizing reagent before injection into the LC-MS/MS system.

The following table illustrates the potential improvement in detection sensitivity that could be achieved through such a derivatization strategy, based on typical enhancements reported in the literature.

Table 3: Hypothetical Improvement in Detection Limits with Derivatization

| Analytical Method | LLOQ (ng/mL) | Fold Improvement |

|---|---|---|

| Direct LC-MS/MS | 0.1 | - |

This derivatization approach offers a pathway to significantly lower the detection limits for this compound, which can be critical for studies involving low concentrations of the analyte.

Future Perspectives and Translational Research Opportunities for 2 3 Quinuclidinyl Pyrazine

Elucidation of Novel Biological Targets Beyond Muscarinic Receptors

Historically, research on 2-(3-Quinuclidinyl)pyrazine and its close analogues has been predominantly focused on their activity as agonists at mAChRs. However, the pyrazine (B50134) ring is a versatile heterocyclic scaffold found in a multitude of biologically active compounds, suggesting that this compound may possess activities at other, non-muscarinic targets. mdpi.comresearchgate.netnih.gov

The broader family of pyrazine derivatives has demonstrated a wide array of pharmacological actions, including the inhibition of kinases, modulation of ion channels, and anticancer properties. nih.govnih.govmdpi.com For instance, pyrazine-containing molecules have been developed as potent inhibitors of tyrosine kinases, which are critical targets in oncology. mdpi.com Other pyrazine compounds have shown activity against various enzymes and receptors implicated in a range of human cancers. nih.govresearchgate.net There is also emerging, though less definitive, research suggesting some pyrazine compounds may interact with nicotinic acetylcholine (B1216132) receptors, which could be relevant given the structural similarities of the quinuclidine (B89598) moiety to parts of the nicotine (B1678760) molecule. researchgate.net

Future research should therefore include comprehensive screening of this compound against a wide panel of biological targets. This could unveil novel mechanisms of action and expand its potential therapeutic applications beyond cholinergic signaling. Identifying new targets could reposition the compound or its derivatives for diseases where muscarinic agonism may be a component of a more complex, multi-target therapeutic profile.

Development of Advanced Methodologies for Investigating Ligand Bias and Allosteric Modulation

The interaction of ligands with G protein-coupled receptors (GPCRs), such as muscarinic receptors, is now understood to be far more complex than a simple "on-off" switch. nih.gov Two key concepts—ligand bias and allosteric modulation—offer pathways to refine the therapeutic profile of compounds like this compound, potentially enhancing efficacy while minimizing side effects. mdc-berlin.denih.gov

Ligand Bias (Functional Selectivity): This phenomenon describes the ability of a ligand to preferentially activate certain downstream signaling pathways over others at the same receptor. drugtargetreview.comresearchgate.net For a muscarinic agonist, this could mean selectively activating a G protein-mediated pathway responsible for therapeutic effects, while avoiding β-arrestin pathways that might lead to receptor desensitization or adverse effects. mdc-berlin.dedrugtargetreview.com Investigating the functional selectivity of this compound would require a suite of advanced cellular assays that can independently quantify signaling through different pathways (e.g., G protein activation vs. β-arrestin recruitment). nih.gov Such studies could guide the design of biased agonists with superior therapeutic windows.

Allosteric Modulation: Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) site where acetylcholine and this compound bind. nih.gov These modulators can fine-tune the receptor's response to the primary agonist. nih.gov The development of biased allosteric modulators (BAMs) is an emerging frontier, offering the potential for highly specific and pathway-selective drug action. nih.gov Future research could explore whether allosteric modulators can shape the signaling profile of this compound, potentially revealing synergistic combinations or guiding the design of "bitopic" ligands that engage both the orthosteric and an allosteric site for enhanced selectivity. frontiersin.org

Exploration of this compound Analogues in Emerging Therapeutic Areas

While muscarinic agonists have been traditionally explored for neurodegenerative disorders like Alzheimer's disease, the versatile pyrazine scaffold presents opportunities to develop analogues of this compound for a host of other conditions. mdpi.commdpi.com Medicinal chemistry efforts can systematically modify the core structure to optimize activity toward new targets and therapeutic areas.

Recent research has highlighted the potential of pyrazine derivatives in several emerging fields:

Oncology: Pyrazine-based compounds have been investigated as anticancer agents, with some acting as kinase inhibitors or proteasome inhibitors. nih.govnih.govmdpi.com By modifying the this compound structure, it may be possible to develop analogues with potent anti-proliferative or pro-apoptotic activity. researchgate.net

Neurodegenerative Disorders (Beyond Alzheimer's): Related heterocyclic compounds, such as pyrazolines, are being explored as multi-target agents for neurodegenerative diseases by inhibiting enzymes like acetylcholinesterase and monoamine oxidase. nih.gov This suggests that analogues of this compound could be designed to have a broader neuropharmacological profile.

Inflammatory and Infectious Diseases: The pyrazine ring is a core component of various anti-inflammatory, antibacterial, and antiviral agents. mdpi.comnih.gov This provides a strong rationale for synthesizing and screening a library of this compound analogues for activity in these areas.

| Therapeutic Area | Target/Mechanism Example | Representative Pyrazine Compound Class | Reference |

|---|---|---|---|

| Oncology | Kinase Inhibition (e.g., FLT3, AXL, SYK) | Imidazo[1,2-a]pyrazines, Pyrazine-2-carboxamides | nih.gov |

| Oncology | Proteasome Inhibition | Bortezomib (pyrazine-containing) | mdpi.com |

| Infectious Disease (Viral) | RNA-dependent RNA polymerase inhibition | Favipiravir (pyrazine prodrug) | mdpi.com |

| Neurodegenerative Disease | Acetylcholinesterase Inhibition | Pyrazine-based scaffolds | doaj.org |

| Cardiovascular Disease | RhoA Inhibition | Cinnamic acid–pyrazine derivatives | mdpi.com |

| Inflammation | Nitric Oxide (NO) overexpression inhibition | Piperlongumine analogues with pyrazine ring | mdpi.com |

Integration of Advanced Computational and Experimental Approaches for Rational Drug Design

The future development of this compound and its analogues will be significantly accelerated by the tight integration of computational and experimental methods. openmedicinalchemistryjournal.compatsnap.comwiley.com This synergy allows for a more rational, structure-based approach to drug design, moving beyond traditional trial-and-error synthesis. rjsocmed.com

Computational Approaches: A variety of in silico tools can be employed to guide the design of new molecules with improved properties. nih.gov

Molecular Modeling and Docking: These techniques can predict how analogues of this compound will bind to muscarinic receptor subtypes or potential new targets. patsnap.comslideshare.net This allows for the prioritization of compounds for synthesis that are most likely to have the desired activity and selectivity.

Virtual Screening: Large digital libraries of virtual compounds can be rapidly screened against the three-dimensional structure of a target protein to identify promising new scaffolds or derivatives. nih.govresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of potency for newly designed molecules. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing insights into binding stability and the conformational changes that lead to receptor activation. nih.govmdpi.com

Experimental Validation: The predictions from computational models must be validated through rigorous experimental work. This includes chemical synthesis of the prioritized compounds, followed by in vitro biological screening to measure their binding affinity and functional activity at the intended targets. doaj.org Promising candidates from these in vitro assays can then be advanced to more complex cellular and in vivo models to confirm their therapeutic potential. This iterative cycle of computational design, synthesis, and experimental testing is crucial for the efficient discovery of next-generation therapeutics based on the this compound scaffold. nih.gov

| Method | Application in Drug Design | Reference |

|---|---|---|

| Molecular Docking | Predicts binding conformation and affinity of a ligand to a receptor. | openmedicinalchemistryjournal.comnih.gov |

| Virtual Screening | Screens large compound libraries in silico to identify potential hits. | patsnap.comresearchgate.net |

| QSAR | Correlates chemical structure with biological activity to predict potency. | nih.gov |

| Molecular Dynamics | Simulates the movement of atoms to assess binding stability and conformational changes. | mdpi.com |

| Pharmacophore Mapping | Identifies the essential 3D arrangement of features necessary for biological activity. | slideshare.net |

| De Novo Design | Constructs novel molecular structures from scratch within a receptor's binding site. | openmedicinalchemistryjournal.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Quinuclidinyl)pyrazine, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis of this compound derivatives typically involves multi-step protocols, including nucleophilic substitution, cyclization, or cross-coupling reactions. For example, pyrazine cores can be functionalized via reactions with quinuclidine derivatives under basic conditions (e.g., potassium carbonate in DMF at 80–100°C). Optimization may involve adjusting solvent polarity, temperature, and stoichiometry of reagents. Chromatographic purification (e.g., silica gel with dichloromethane/methanol gradients) is critical for isolating high-purity products . Microwave-assisted synthesis can enhance reaction efficiency and yield, as demonstrated in similar heterocyclic systems .

Q. How can researchers characterize the stereochemistry of this compound using spectroscopic and chromatographic methods?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) can resolve enantiomers, while nuclear Overhauser effect spectroscopy (NOESY) NMR identifies spatial proximity of protons to confirm stereochemistry. X-ray crystallography provides definitive structural validation, as seen in cadmium-coordinated pyrazine complexes, where bond angles and distances clarify spatial arrangements . For dynamic stereochemical analysis, variable-temperature NMR or circular dichroism (CD) spectroscopy may be employed .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound that influence experimental design?

- Methodological Answer : The compound’s solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) and limited aqueous solubility necessitate solvent optimization for biological assays. Stability studies under varying pH (e.g., 2–9) and temperature (4–40°C) should precede long-term storage. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal degradation profiles. Basicity measurements via spectrophotometric titrations (e.g., pKa determination in aqueous/organic mixtures) inform protonation states relevant to reactivity .

Advanced Research Questions

Q. How do computational models predict the electronic structure and reactivity of this compound in different solvent environments?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects are incorporated via polarizable continuum models (PCM), which adjust dielectric constants for solvents like water or DMSO. Time-dependent DFT (TD-DFT) simulates UV-Vis spectra, validated against experimental data to refine electronic transition assignments . Molecular dynamics (MD) simulations with explicit solvent molecules probe conformational flexibility and solute-solvent interactions .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. To address this:

- Conduct metabolic profiling using liver microsomes or hepatocytes to identify degradation pathways .

- Modify the structure with prodrug strategies (e.g., esterification of polar groups) to enhance membrane permeability .

- Validate target engagement in vivo via pharmacokinetic/pharmacodynamic (PK/PD) modeling, correlating plasma concentrations with biomarker modulation .

Q. What catalytic systems enhance the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (XPhos) favor coupling at sterically accessible pyrazine positions. Transition-metal complexes (e.g., tungsten clusters [HW₂O₇]⁻) promote cyclization and regioselective bond formation, as shown in carbohydrate-derived pyrazine syntheses . For C–H activation, directing groups (e.g., pyridinyl) can be introduced to steer reactivity toward specific ring positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.